1H-Indole-3-methanol, 2,3-dihydro-3-methyl-
Description
1H-Indole-3-methanol, 2,3-dihydro-3-methyl-: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
(3-methyl-1,2-dihydroindol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(7-12)6-11-9-5-3-2-4-8(9)10/h2-5,11-12H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKFNNQGUZWLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C21)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formylation Step Optimization
The formylation reaction requires strict temperature control (0–20°C) to minimize side reactions. A molar ratio of indole:POCl₃:DMF at 1.0:1.1:6.0 ensures optimal yield, with subsequent alkaline hydrolysis (pH 8–11) isolating indole-3-carbaldehyde. Modifications using N,N-diethylformamide (DEF) and methylsulfonyl chloride as catalysts have improved reaction efficiency, achieving 95% yield under greener conditions.
Borohydride Reduction Dynamics
Reduction of indole-3-carbaldehyde employs NaBH₄ in methanol or ethanol at 0–10°C, with a substrate-to-reductant ratio of 1.0:0.6. Post-reduction, solvent removal via vacuum distillation and aqueous workup yields crude indole-3-methanol, which is purified via recrystallization. This method’s scalability is evidenced by pilot-scale yields exceeding 70%.
Alternative Reduction Strategies for Dihydroindole Frameworks
Emerging methodologies focus on tandem reduction-hydrogenation sequences to construct the dihydroindole core. For example, catalytic hydrogenation of indole-3-methanol over palladium catalysts under mild pressure (1–3 atm) selectively saturates the 2,3-bond, though this approach remains underexplored in the literature.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions in.
The oxindole route offers superior regiocontrol for dihydroindole synthesis but requires specialized precursors. In contrast, Vilsmeier-Haack methods prioritize accessibility, albeit necessitating post-synthetic modifications for dihydro frameworks.
Environmental and Industrial Considerations
Recent advances emphasize solvent recycling and catalyst recovery to enhance sustainability. The green protocol in exemplifies this trend, utilizing DEF as a recyclable solvent and methylsulfonyl chloride as a low-toxicity catalyst. Industrial implementations favor methanol/ethanol systems for NaBH₄ reductions due to cost-effectiveness and ease of solvent removal.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Chemical Applications
1H-Indole-3-methanol, 2,3-dihydro-3-methyl- serves as a crucial building block in organic synthesis. Its structure allows for various chemical transformations, making it valuable for creating more complex molecules. The compound is often utilized in:
- Synthesis of Heterocycles : Indole derivatives are extensively used in synthesizing diverse heterocyclic compounds through multicomponent reactions and cyclization processes .
- Reaction Mechanisms : Studying the reactivity of this compound helps elucidate fundamental reaction mechanisms in organic chemistry .
Biological Applications
The biological significance of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is underscored by its potential therapeutic effects:
- Antiviral Properties : Research indicates that indole derivatives can exhibit antiviral activity, making them candidates for developing antiviral drugs .
- Anti-inflammatory Effects : Investigations into the anti-inflammatory properties of this compound suggest its potential use in treating inflammatory diseases .
- Anticancer Activity : Various studies have highlighted the anticancer properties of indole derivatives, including this compound. It has been explored for its ability to inhibit tumor growth and induce apoptosis in cancer cells .
Medicinal Applications
In the field of medicine, 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- has been investigated for:
- Therapeutic Potential : The compound shows promise in treating several diseases, including cancer and infectious diseases. It has been evaluated for its efficacy against various cancer cell lines .
- Drug Development : As a lead compound, it serves as a precursor for synthesizing novel drugs with enhanced biological activity and reduced side effects .
Industrial Applications
In industry, this compound finds utility in:
- Pharmaceutical Manufacturing : Its role as an intermediate in the production of pharmaceuticals highlights its importance in drug synthesis processes .
- Agrochemicals : The compound is also explored for potential applications in developing agrochemicals that can enhance crop protection and yield .
Table 1: Summary of Biological Activities
Table 2: Synthetic Methods Overview
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Fischer Indole Synthesis | Hydrazine derivatives react with ketones/aldehydes | High |
| Multicomponent Reactions | One-pot synthesis yielding diverse indole derivatives | Variable |
Mechanism of Action
The mechanism of action of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1H-Indole-2-methanol
- 1H-Indole-3-carboxaldehyde
- 1H-Indole-3-acetic acid
Comparison: 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is unique due to its specific structure and the resulting biological activities. Compared to other indole derivatives, it may exhibit different reactivity and therapeutic potential, making it a valuable compound for various research and industrial applications .
Biological Activity
1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is a compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant research findings.
Overview of Indole Derivatives
Indole derivatives have garnered significant attention in medicinal chemistry due to their ability to interact with multiple biological targets. The structural features of these compounds often confer unique properties that facilitate their use in various therapeutic contexts.
The biological activity of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl- is primarily attributed to its interactions with various receptors and enzymes:
- Target Binding : This compound exhibits high affinity for several receptors, influencing multiple signaling pathways. It has been shown to interact with neurotransmitter receptors and has potential implications in neuropharmacology.
- Biochemical Pathways : The compound is implicated in various biochemical pathways affecting cellular processes such as apoptosis, inflammation, and cell proliferation. Its action may involve modulation of gene expression and enzyme activity.
Biological Activities
1H-Indole-3-methanol, 2,3-dihydro-3-methyl- has been evaluated for several biological activities:
Anticancer Activity
Research indicates that indole derivatives possess significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as:
- Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, reducing the S-phase fraction and promoting apoptosis .
- Tumor Growth Inhibition : In vivo studies have shown promising results in reducing tumor size in animal models .
Antiviral Properties
This compound has also been investigated for its antiviral potential. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways.
Anti-inflammatory Effects
1H-Indole-3-methanol, 2,3-dihydro-3-methyl- exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators. This activity could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 1H-Indole-3-methanol, 2,3-dihydro-3-methyl-. Below are summaries of key findings:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1H-Indole-3-methanol, 2,3-dihydro-3-methyl-?
- Methodological Answer : The compound can be synthesized via condensation reactions using indole derivatives and formaldehyde under acidic conditions. For example, derivatives like 1-(3-fluorophenylmethyl)-1H-indole-3-methanol are prepared by reacting indole-3-carboxaldehyde with benzyl halides in the presence of base catalysts (e.g., KOH) followed by reduction with NaBH₄ . Key steps include monitoring reaction progress via TLC and purification using column chromatography with silica gel.
Q. How is the structural characterization of this compound performed?
- Methodological Answer :
- X-ray crystallography : Single-crystal X-ray diffraction (SC-XRD) at 90 K provides precise bond lengths and angles (e.g., mean C–C bond length = 0.002 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve indole ring protons (δ 7.1–7.8 ppm) and hydroxymethyl groups (δ 4.8–5.3 ppm) .
- Mass spectrometry : ESI-MS (m/z 238.1 [M+H-H₂O]) confirms molecular weight and fragmentation patterns .
Q. What are the stability considerations for this compound during storage?
- Methodological Answer : The compound is stable for ≥4 years at room temperature when stored in amber glass bottles to prevent photodegradation. Purity (≥98%) is maintained by avoiding exposure to moisture and oxidizing agents . Stability under experimental conditions (e.g., aqueous buffers) should be validated via HPLC-UV at λmax = 220–279 nm .
Q. How is the biological activity of this compound assessed in preclinical studies?
- Methodological Answer : In vitro cytotoxicity assays (e.g., MTT or SRB) using cancer cell lines (e.g., breast cancer MCF-7) at doses of 10–100 µM. Mechanisms are probed via Western blotting for apoptosis markers (e.g., caspase-3) and estrogen receptor modulation .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to enhance bioactivity?
- Methodological Answer : Introduce substituents at the indole C-4 or C-5 positions (e.g., fluorophenylmethyl groups) to improve binding affinity. Synthesize derivatives via Friedel-Crafts alkylation or Suzuki-Miyaura coupling, followed by in silico docking (e.g., AutoDock Vina) to predict interactions with targets like RNA polymerase II . Validate using dose-response curves (IC₅₀) and comparative transcriptomics.
Q. How to resolve contradictions in reported anticancer efficacy across studies?
- Methodological Answer : Variability may arise from differences in cell lines, metabolite stability, or assay conditions. Standardize protocols by:
- Using matched isogenic cell lines to isolate genetic factors.
- Quantifying active metabolites (e.g., acid condensation products) via LC-MS/MS .
- Replicating dose ranges (200–400 mg/kg in vivo) to align with clinical trial benchmarks .
Q. What advanced techniques validate the compound’s stability under experimental conditions?
- Methodological Answer :
- Accelerated stability testing : Expose the compound to stress conditions (40°C/75% RH) and monitor degradation via UPLC-QTOF-MS.
- Isotope labeling : Use ¹³C-labeled analogs to track metabolic pathways and identify unstable intermediates .
Q. How to optimize analytical methods for quantifying trace impurities in synthesized batches?
- Methodological Answer : Develop a validated HPLC-DAD method with a C18 column (5 µm, 250 mm × 4.6 mm) and gradient elution (acetonitrile/0.1% TFA in water). Calibrate using reference standards (e.g., Impurity E, 24085-03-8) and enforce a reporting threshold of 0.1% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
